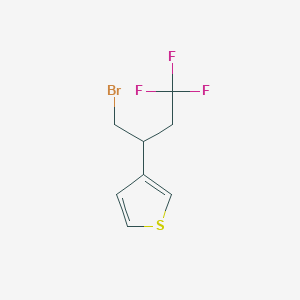
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene is an organofluorine compound that features a thiophene ring substituted with a bromo-trifluorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene typically involves the reaction of thiophene derivatives with bromo-trifluorobutyl reagents. One common method is the nucleophilic substitution reaction where thiophene is reacted with 1-bromo-4,4,4-trifluorobutane under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dehalogenated thiophene or modified thiophene rings.
Aplicaciones Científicas De Investigación
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and electronic conductivity.
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for the development of new drugs.
Biological Studies: Used in the study of biological systems and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Bromo-4,4,4-trifluorobutyl)benzene: Similar structure but with a benzene ring instead of thiophene.
3-(1-Bromo-4,4,4-trifluorobutyl)pyridine: Similar structure but with a pyridine ring instead of thiophene.
3-(1-Bromo-4,4,4-trifluorobutyl)furan: Similar structure but with a furan ring instead of thiophene.
Uniqueness
3-(1-Bromo-4,4,4-trifluorobutan-2-yl)thiophene is unique due to the presence of both a thiophene ring and a bromo-trifluorobutyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H8BrF3S |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
3-(1-bromo-4,4,4-trifluorobutan-2-yl)thiophene |
InChI |
InChI=1S/C8H8BrF3S/c9-4-7(3-8(10,11)12)6-1-2-13-5-6/h1-2,5,7H,3-4H2 |
Clave InChI |
NFRSOPRSHRAAKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(CC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


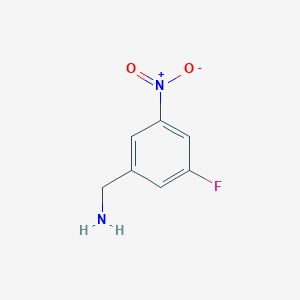
![N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B14869016.png)
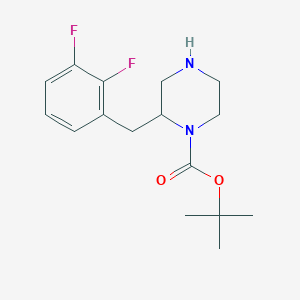
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B14869032.png)
![2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B14869034.png)
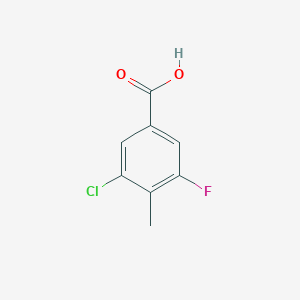

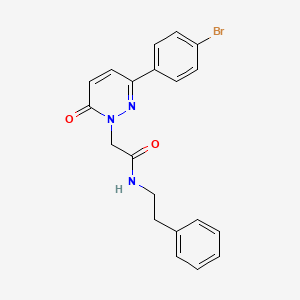
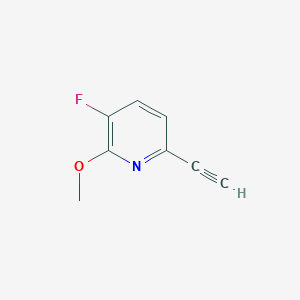
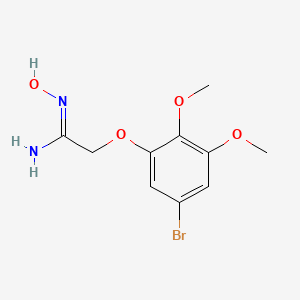
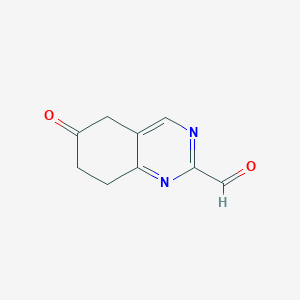
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
